molecular formula C9H14BNO3 B13323307 (4-(Piperidin-1-yl)furan-2-yl)boronic acid

(4-(Piperidin-1-yl)furan-2-yl)boronic acid

Cat. No.: B13323307
M. Wt: 195.03 g/mol
InChI Key: BITSYVKMOXEWAR-UHFFFAOYSA-N
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Description

(4-(Piperidin-1-yl)furan-2-yl)boronic acid is an organic compound that features a boronic acid group attached to a furan ring, which is further substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Piperidin-1-yl)furan-2-yl)boronic acid typically involves the formation of the furan ring, followed by the introduction of the piperidine group and the boronic acid functionality. One common method involves the use of furfural as a starting material, which undergoes amination to form furfurylamine. This intermediate is then hydrogenated to produce tetrahydrofurfurylamine, which undergoes ring rearrangement to yield piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and reagents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4-(Piperidin-1-yl)furan-2-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can produce a variety of piperidine derivatives .

Mechanism of Action

The mechanism of action of (4-(Piperidin-1-yl)furan-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The piperidine moiety can enhance the compound’s binding affinity and selectivity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Piperidin-1-yl)furan-2-yl)boronic acid is unique due to the combination of its boronic acid, furan, and piperidine functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H14BNO3

Molecular Weight

195.03 g/mol

IUPAC Name

(4-piperidin-1-ylfuran-2-yl)boronic acid

InChI

InChI=1S/C9H14BNO3/c12-10(13)9-6-8(7-14-9)11-4-2-1-3-5-11/h6-7,12-13H,1-5H2

InChI Key

BITSYVKMOXEWAR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CO1)N2CCCCC2)(O)O

Origin of Product

United States

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